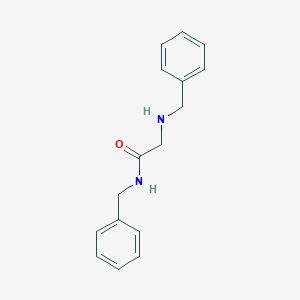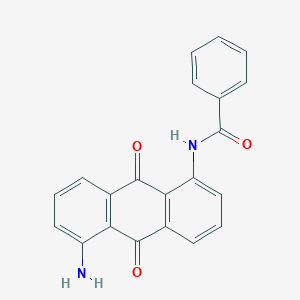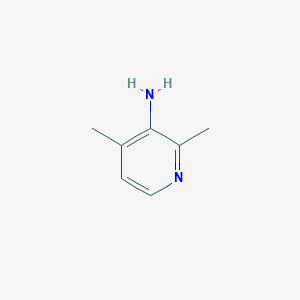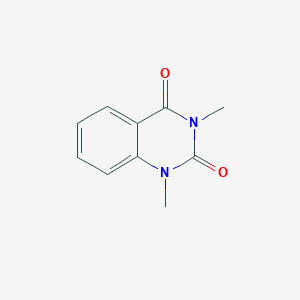
2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” is also known as 1,3-Dimethylbarbituric acid . It is a derivative of pyrimidine and has the molecular formula C6H8N2O2 . It is also referred to as 1,3-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-”, can be achieved through multi-component reactions . For instance, a three-component reaction involving barbituric acid, aldehydes, and anilines can lead to the formation of pyrimido[4,5-b]quinolinediones . Another method involves the reaction of aromatic aldehyde, 6-aminopyrimidine-2,4-dione, and Medrum’s acid in aqueous media .Molecular Structure Analysis
The molecular structure of “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” can be analyzed using computational techniques such as density functional theory . The contour maps of HOMO-LUMO and molecular electrostatic potential can illustrate the charge density distributions that could be associated with the biological activity .Chemical Reactions Analysis
The chemical reactions involving “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” can be found in the NIST Chemistry WebBook . The reactions include the formation of the compound from its ions and the transformation of the compound into other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” can be found in the NIST Chemistry WebBook . The molecular weight of the compound is 140.1399 g/mol . The compound is also available as a 2D Mol file .Safety And Hazards
The safety data sheet for 1,3-Dimethylbarbituric acid, a synonym for “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-”, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear eye protection/face protection .
Future Directions
The future directions for the study of “2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl-” could involve further exploration of its biological and pharmacological activities, development of new synthetic methods, and investigation of its potential applications in medicinal chemistry. The compound’s potential as an anticancer and antiviral drug could be particularly interesting areas for future research .
properties
CAS RN |
1013-01-0 |
|---|---|
Product Name |
2,4(1H,3H)-Quinazolinedione, 1,3-dimethyl- |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
1,3-dimethylquinazoline-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-11-8-6-4-3-5-7(8)9(13)12(2)10(11)14/h3-6H,1-2H3 |
InChI Key |
DHSVUPZSHZKQDA-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)C |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)C |
Other CAS RN |
1013-01-0 |
Pictograms |
Irritant |
synonyms |
1,3-diMe-2,4-quinazolinedione 1,3-dimethyl-2,4-(1H,3H)-quinazolinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



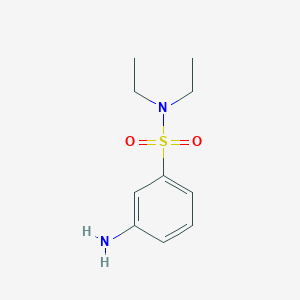
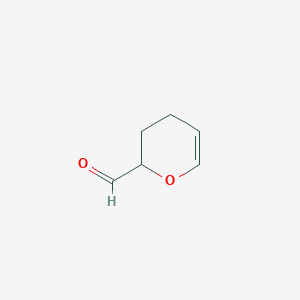

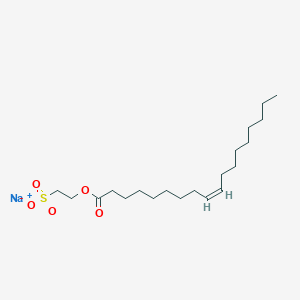

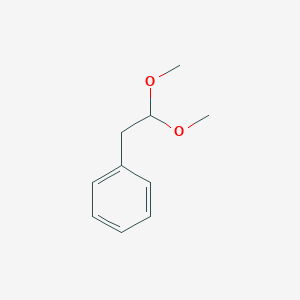
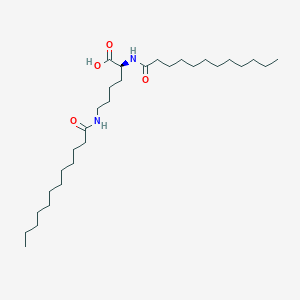

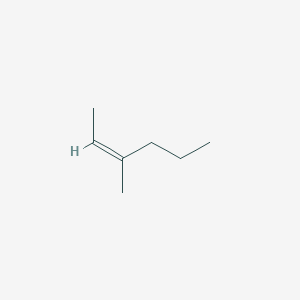
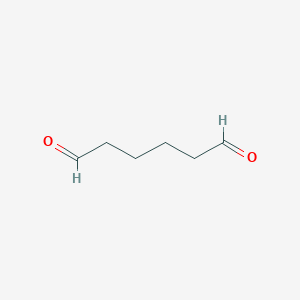
![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
